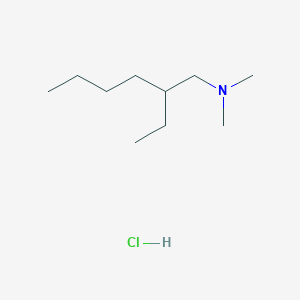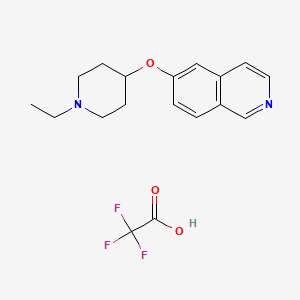
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid is a chemical compound with the CAS number 918489-58-4 This compound is known for its unique structure, which includes an isoquinoline moiety linked to an ethylpiperidine group through an ether bond, and a trifluoroacetic acid component
Métodos De Preparación
The synthesis of 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where an appropriate piperidine derivative reacts with the isoquinoline intermediate.
Ether Bond Formation: The ether bond between the isoquinoline and piperidine groups is formed through nucleophilic substitution or Williamson ether synthesis.
Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the compound, which can be achieved through acid-base reactions under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the isoquinoline and piperidine rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with enzymes or receptors, modulating their activity. The piperidine group may enhance the compound’s binding affinity and selectivity. The trifluoroacetic acid component can influence the compound’s solubility and stability, affecting its overall biological activity.
Comparación Con Compuestos Similares
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
6-(1-Methylpiperidin-4-yl)oxyisoquinoline: Similar structure but with a methyl group instead of an ethyl group.
6-(1-Ethylpiperidin-4-yl)oxyquinoline: Similar structure but with a quinoline moiety instead of an isoquinoline moiety.
6-(1-Ethylpiperidin-4-yl)oxyisoquinoline;acetic acid: Similar structure but with acetic acid instead of trifluoroacetic acid.
Propiedades
Número CAS |
918489-58-4 |
|---|---|
Fórmula molecular |
C18H21F3N2O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
6-(1-ethylpiperidin-4-yl)oxyisoquinoline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H20N2O.C2HF3O2/c1-2-18-9-6-15(7-10-18)19-16-4-3-14-12-17-8-5-13(14)11-16;3-2(4,5)1(6)7/h3-5,8,11-12,15H,2,6-7,9-10H2,1H3;(H,6,7) |
Clave InChI |
CBZZVXGMXOBAAU-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(CC1)OC2=CC3=C(C=C2)C=NC=C3.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


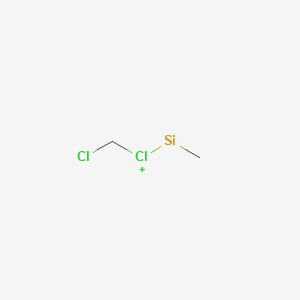
![5,8-Dithiaspiro[3.4]oct-2-en-1-one](/img/structure/B15169639.png)
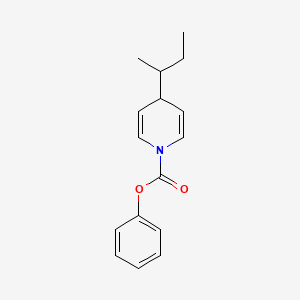
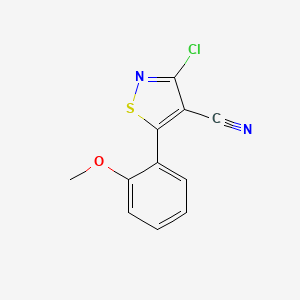
![S-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl] ethanethioate](/img/structure/B15169661.png)
![4-[4-(Hydroxymethyl)phenyl]butan-2-one](/img/structure/B15169669.png)
![2-[4-(4-Methoxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15169677.png)
![4-[4-(3-Chlorophenyl)-2-hydrazinyl-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B15169692.png)
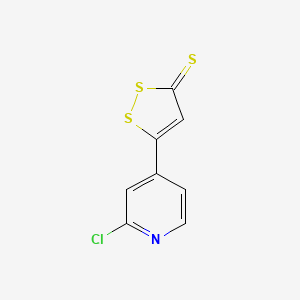
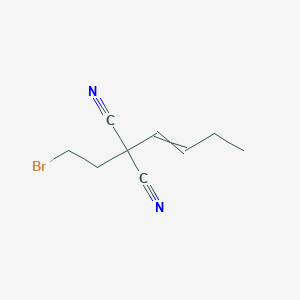
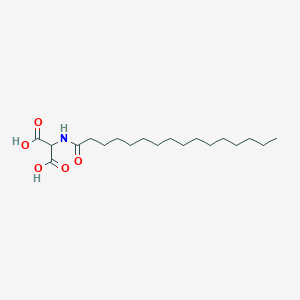
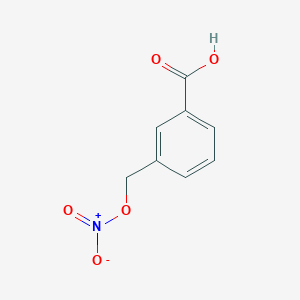
![[(2S)-piperidin-2-yl]methyl pentanoate](/img/structure/B15169727.png)
